molecular formula C13H18O5 B8571159 4-(2,3,4-Trimethoxyphenyl)butanoic acid CAS No. 51686-52-3

4-(2,3,4-Trimethoxyphenyl)butanoic acid

Cat. No. B8571159
CAS RN: 51686-52-3
M. Wt: 254.28 g/mol
InChI Key: JEDKKYZYTPHGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3,4-Trimethoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3,4-Trimethoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3,4-Trimethoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51686-52-3

Product Name

4-(2,3,4-Trimethoxyphenyl)butanoic acid

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

4-(2,3,4-trimethoxyphenyl)butanoic acid

InChI

InChI=1S/C13H18O5/c1-16-10-8-7-9(5-4-6-11(14)15)12(17-2)13(10)18-3/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

JEDKKYZYTPHGSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCC(=O)O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

17 g of sodium hydroxide was dissolved in 200 mL of methanol in a 1000 mL round bottom flask. The reaction mixture was cooled to room temperature and 66 (6.78 g, 22.90 mmol) was added followed by 60 mL of water and 300 mL of anhydrous methanol, and the reaction mixture was refluxed for 30 min. The solvent was evaporated under reduced pressure and the reaction mixture was neutralized with dilute hydrochloric acid and the reaction mixture was extracted with ether (200×3) and the combined organic phases were washed with water and dried over sodium sulfate and solvent evaporated under reduced pressure. The crude product was purified by column chromatography (30:70 EA:Hex) to yield 12.86 g of 57 as pale yellow colored oil (78%). Rf: 0.15 (40:60 EtOAc:Hexanes).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6.78 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
78%

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